

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid molecular weight

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Compound of Interest

Compound Name: (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

Cat. No.: B558478

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An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

This technical guide provides a comprehensive overview of **(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid**, a key building block in modern peptide synthesis and drug discovery. The incorporation of this N-methylated D-amino acid derivative into peptide chains is a critical strategy for enhancing proteolytic stability, improving membrane permeability, and constraining peptide conformation to increase receptor affinity and selectivity.

Physicochemical and Spectroscopic Data

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, also known as Boc-N-methyl-D-Valine, is a synthetic derivative of the amino acid valine.^{[1][2]} The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing for its controlled use in stepwise peptide synthesis.^[3]

Property	Value	Reference(s)
Molecular Weight	231.29 g/mol	[1] [2] [3]
Molecular Formula	C ₁₁ H ₂₁ NO ₄	[2] [3]
CAS Number	89536-85-6	[1] [2]
Appearance	Solid	[1]
IUPAC Name	(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxygen]carbonyl]amino]butanoic acid	[2]
Synonyms	Boc-N-methyl-D-Valine, Boc-N-Me-D-Val-OH	[2]

Synthesis and Characterization

The synthesis of Boc-N-methyl-D-Valine is a crucial process for its application in peptide chemistry. Below are detailed experimental protocols for its preparation and subsequent characterization.

Experimental Protocols

Protocol 1: Synthesis of **(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid**

This protocol details the N-methylation of Boc-D-valine, a common precursor.

- Materials:

- Boc-D-valine
- Sodium hydride (NaH)
- Methyl iodide (MeI)
- Anhydrous Tetrahydrofuran (THF)

- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- 1N Hydrochloric acid (HCl)
- Procedure:
 - Dissolve Boc-D-valine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0 °C in an ice bath.
 - Carefully add sodium hydride (typically 2-3 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.
 - Add methyl iodide (typically 2-3 equivalents) dropwise to the reaction mixture.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
 - Quench the reaction by carefully adding water.
 - Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.
 - Extract the product into ethyl acetate (3x).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for analyzing the purity of the synthesized compound.

- Instrumentation & Reagents:

- HPLC system with a UV detector
- C18 reverse-phase column
- Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
- Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

- Procedure:

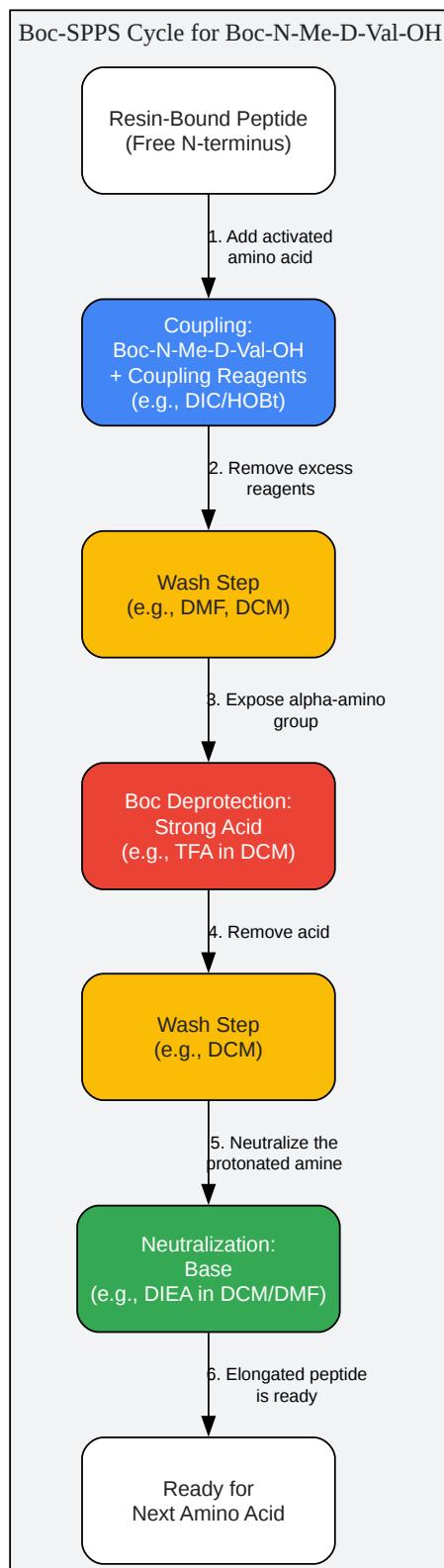
- Prepare a sample solution by dissolving the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 μ m syringe filter before injection.
- Set the flow rate to 1.0 mL/min and the detection wavelength to 214 nm or 220 nm.
- Inject 10 μ L of the sample.
- Run a gradient program, for example: Start with 5% Solvent B, ramp to 95% Solvent B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Application in Peptide Synthesis

Boc-N-methyl-D-Valine is primarily used in Solid-Phase Peptide Synthesis (SPPS). The N-methyl group prevents the formation of hydrogen bonds in the peptide backbone, which can disrupt secondary structures like alpha-helices and beta-sheets, but also offers significant advantages such as increased resistance to enzymatic degradation and enhanced cell membrane permeability. The "D" configuration further enhances resistance to proteases.

Workflow in Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating a Boc-N-methyl-D-Valine residue into a growing peptide chain during SPPS.

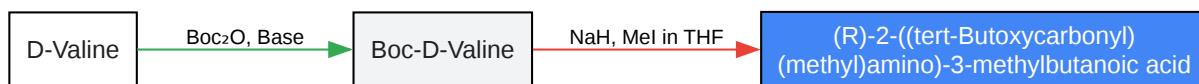


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Workflow for Boc-SPPS.

Synthesis Pathway Visualization

The synthesis of the target molecule involves the protection of the amine group of D-valine, followed by N-methylation.



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Synthesis of Boc-N-methyl-D-Valine.

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